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Compound of Interest

Compound Name: (1H-Pyrrol-2-yl)methanol

Cat. No.: B118069 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-
Pyrrol-2-yl)methanol (CAS No: 27472-36-2), a key heterocyclic compound. The document is

intended for researchers, scientists, and professionals in drug development, offering detailed

information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics. The guide includes structured data tables, detailed experimental

protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary
The structural elucidation of (1H-Pyrrol-2-yl)methanol is achieved through a combination of

spectroscopic techniques. The following tables summarize the key experimental and predicted

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

H-5 ~6.6 - 6.8 m -

H-3 ~6.0 - 6.2 m -

H-4 ~5.9 - 6.1 m -

-CH₂- ~4.3 - 4.5 s -

-OH ~4.8 - 5.2 br s -

N-H ~10.5 - 11.0 br s -

Note: The predicted ¹H NMR data is based on the analysis of similar 2-substituted pyrrole

structures. Actual chemical shifts and coupling constants can vary depending on solvent,

concentration, and temperature.

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm. Data is estimated from the spectrum

available on SpectraBase.[1]

Carbon Assignment Chemical Shift (δ, ppm)

C2 ~132

C5 ~119

C3 ~106

C4 ~105

-CH₂- ~57

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FT-IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Strong, Broad
O-H and N-H stretching

vibrations

~3100 - 3000 Medium
Aromatic C-H stretching

(pyrrole ring)

~2950 - 2850 Medium
Aliphatic C-H stretching (-

CH₂-)

~1550 - 1450 Medium to Strong C=C stretching (pyrrole ring)

~1250 - 1000 Strong
C-O stretching (primary

alcohol)

~1100 - 1000 Medium C-N stretching

Note: This is a predicted IR spectrum based on characteristic functional group absorption

frequencies. The broadness of the O-H and N-H stretch is due to hydrogen bonding.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The data below is from a Gas Chromatography-Mass Spectrometry (GC-MS)

analysis.[2][3]

Mass Spectrometry Data

m/z Relative Intensity Assignment

97 High [M]⁺ (Molecular Ion)

80 High [M - OH]⁺ or [M - NH₃]⁺

79 High [M - H₂O]⁺

68 Medium [M - CHO]⁺

53 High [C₄H₅]⁺
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Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
1. Sample Preparation:

Weigh approximately 5-10 mg of (1H-Pyrrol-2-yl)methanol for ¹H NMR or 20-30 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, as the compound is polar) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if

necessary.

Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm

NMR tube to remove any particulate matter.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent

does not contain it.

2. Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field

to achieve optimal homogeneity.

For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters

might include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, a relaxation

delay of 1-2 seconds, and 8-16 scans.

For ¹³C NMR: Acquire the proton-decoupled spectrum. Typical parameters might include a

spectral width of 0 to 200 ppm, a sufficient number of scans to achieve a good signal-to-

noise ratio (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
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3. Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum and apply a baseline correction.

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent

peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

FT-IR Spectroscopy Protocol (ATR Method)
1. Sample Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth

dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry

completely.

2. Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Place a small amount of the solid (1H-Pyrrol-2-yl)methanol sample onto the center of the

ATR crystal.

Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact

with the crystal surface.

Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a

resolution of 4 cm⁻¹, and co-adding 16-32 scans to improve the signal-to-noise ratio.

3. Data Processing and Cleaning:

The software will automatically perform the background subtraction.
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Identify and label the significant absorption peaks.

After analysis, release the pressure arm, remove the sample, and clean the ATR crystal

thoroughly as described in the preparation step.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
1. Sample Preparation:

Prepare a dilute solution of (1H-Pyrrol-2-yl)methanol (approximately 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Filter the sample through a 0.2 µm syringe filter into a GC vial to remove any particulate

matter.

2. GC-MS Instrumentation and Conditions:

Injector: Set the injector temperature to a value that ensures rapid vaporization without

thermal decomposition (e.g., 250 °C). Use a splitless or split injection mode depending on

the sample concentration.

GC Column: Use a non-polar capillary column, such as one with a 5% phenyl

methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: A typical program would be to hold at an initial temperature

(e.g., 50-70 °C) for a few minutes, then ramp the temperature at a rate of 10-20 °C/min to a

final temperature of 250-280 °C, and hold for several minutes.

MS Ion Source: Use Electron Ionization (EI) at a standard energy of 70 eV.

MS Analyzer: Scan a mass range appropriate for the compound and its expected fragments

(e.g., m/z 40-300).
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3. Data Analysis:

Analyze the total ion chromatogram (TIC) to identify the retention time of the compound.

Extract the mass spectrum corresponding to the chromatographic peak of (1H-Pyrrol-2-
yl)methanol.

Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the

structure. The fragmentation can be compared to library spectra if available.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound.
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1. Sample Preparation

2. Data Acquisition

3. Data Processing

4. Data Analysis & Interpretation

5. Structure Elucidation

Chemical Compound
((1H-Pyrrol-2-yl)methanol)
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Click to download full resolution via product page

General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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